N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide -

N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide

Catalog Number: EVT-4152218
CAS Number:
Molecular Formula: C25H25N3O5
Molecular Weight: 447.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R-(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1, 4-benzodiazepin-3-yl)-N1-(3-methylphenyl urea (L-365,260)

Compound Description: L-365,260 is a selective cholecystokinin (CCK) B antagonist. [] It exhibits antinociceptive effects, particularly when combined with the enkephalin-catabolizing enzyme inhibitor RB 101 (N-((R,S,)-2-benzyl-3[(S)-(2-amino-4-methylthio)butyldithio]-1- oxopropyl)-L-phenylalanine benzyl ester). [] The combination significantly potentiates RB 101's antinociceptive effects in both rat tail-flick and mouse hot-plate tests, suggesting a potential therapeutic role for CCK B antagonists in pain management. []

Relevance: Though not directly structurally similar to N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide, L-365,260's mention highlights the exploration of different chemical classes, like benzodiazepines, for modulating biological pathways involved in pain perception. This suggests a broader context for understanding potential applications of related compounds to N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide, especially if they exhibit antinociceptive properties. []

4-([2-[[3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[tricyclo[3.3, 1.1(3.7)]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl] amin)-4-oxo-[R-(R,R)]butanoate-N-methyl-D-glucamine (PD-134,308)

Compound Description: PD-134,308 is another selective cholecystokinin (CCK) B antagonist. [] Similar to L-365,260, it enhances the antinociceptive effects of the enkephalin-catabolizing enzyme inhibitor RB 101, particularly in the rat tail-flick test. [] This indicates that PD-134,308 may also play a role in modulating pain perception at the spinal level. []

Relevance: While PD-134,308 shares its CCK B antagonist activity with L-365,260, its distinct chemical structure emphasizes the potential diversity within a class of compounds targeting a specific biological target. This diversity is relevant to understanding the possible range of structural modifications within compounds related to N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide that may retain similar biological activity. []

tert-Butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate (Compound 1)

Compound Description: Compound 1 is an active anti-malarial agent belonging to the (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine class of derivatives. [] Its biological activity highlights the importance of specific structural features, including the hydroxyl group, the benzyl group, and the methylene substituents on the piperazinyl nitrogens, for anti-malarial efficacy. []

Relevance: Compound 1 shares several key structural features with N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide, including a benzyl group attached to a nitrogen atom and a piperazine ring. These similarities suggest a potential connection in their modes of action or biological targets, emphasizing the need to investigate whether N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide also possesses anti-malarial properties. []

(2S,3R)-4-(4-nitrobenzyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane (Compound 2)

Compound Description: Compound 2, unlike Compound 1, is a non-active anti-malarial agent. [] Despite being a (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivative, its lack of activity underscores the influence of specific substituents on biological activity. Its different conformation compared to Compound 1 and the active dihydrated salt of Compound 3 further suggests that structural variations can significantly impact biological function. []

Relevance: Compound 2, while inactive, provides a valuable comparison point for N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide due to the shared presence of a benzyl group attached to a nitrogen atom and a piperazine ring. Analyzing the structural differences, specifically the nitrobenzyl group in Compound 2 versus the benzyl and morpholinyl groups in N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide, could be crucial in understanding how modifications to these moieties affect potential anti-malarial activity. []

(2S,3R)-4-(4-(benzo[d]-[1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane dihydrogen chloride (Compound 3)

Compound Description: Compound 3, specifically its active dihydrated salt form, is another active anti-malarial agent belonging to the (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine class of derivatives. [] It shares structural similarities with Compound 1 and further emphasizes the role of the hydroxyl group, the benzyl group, and the methylene substituents on the piperazinyl nitrogens for anti-malarial activity. []

Relevance: Compound 3, like Compound 1, reinforces the significance of the benzyl group and piperazine ring for anti-malarial activity. Comparing the structures of Compound 3 and N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide, particularly the benzo[d][1,3]dioxol-5-ylmethyl group in Compound 3 versus the morpholinyl group in the target compound, could offer insights into the structure-activity relationship of anti-malarial agents within this chemical class. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor, showing potent antiviral activity against HIV-1. [] It blocks the binding of chemokines 125I-MIP-1α (also known as 125I-CCL3, 125I-LD78) and the calcium response effects of CCR5 activation by CCL5 (RANTES). []

Relevance: While 873140's structure significantly differs from N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide, its function as a CCR5 antagonist highlights the potential of targeting chemokine receptors for therapeutic interventions. Exploring whether N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide interacts with chemokine receptors, particularly CCR5, could reveal additional biological activities and potential therapeutic applications. []

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES (125I-CCL5) and inhibits the calcium response effects of CCR5 activation by CCL5 (RANTES). []

Relevance: Like 873140, Sch-C acts as a CCR5 antagonist, demonstrating the potential diversity in chemical structures that can target the same receptor. Though structurally different from N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide, Sch-C's presence reinforces the importance of exploring potential interactions between the target compound and chemokine receptors as a possible mechanism of action or therapeutic target. []

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D is another noncompetitive allosteric antagonist of the CCR5 receptor, exhibiting similar activity to Sch-C. [] It effectively blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES and inhibits the calcium response effects of CCR5 activation by CCL5 (RANTES). []

Relevance: Sch-D's activity as a CCR5 antagonist further emphasizes the diversity of chemical structures within this class of compounds. Although structurally dissimilar to N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide, Sch-D's function reinforces the need to investigate whether the target compound might also interact with chemokine receptors, particularly CCR5. []

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 is also a noncompetitive allosteric antagonist of the CCR5 receptor. [] It blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES and inhibits the calcium response effects of CCR5 activation by CCL5 (RANTES). []

Relevance: UK-427,857's activity as a CCR5 antagonist highlights, once again, the structural diversity within this class of compounds. Despite its structural dissimilarity to N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide, its presence reinforces the importance of considering potential interactions between the target compound and chemokine receptors as a possible avenue for biological activity. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 is another noncompetitive allosteric antagonist of the CCR5 receptor, exhibiting similar activity to other compounds in this class. [] It effectively blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES and inhibits the calcium response effects of CCR5 activation by CCL5 (RANTES). []

Relevance: TAK779's function as a CCR5 antagonist further demonstrates the structural diversity of compounds that can target this receptor. Although its structure significantly differs from N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide, TAK779's presence suggests a broader context for investigating the target compound's potential interactions with chemokine receptors, particularly CCR5. []

N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4, 5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide (GSK269962A)

Compound Description: GSK269962A is a potent Rho kinase (ROCK) inhibitor with anti-inflammatory and vasodilatory activities. [] It demonstrates efficacy in blocking inflammatory cytokine production in lipopolysaccharide-stimulated monocytes and inducing vasorelaxation in preconstricted rat aorta. [] GSK269962A also significantly reduces systemic blood pressure in spontaneously hypertensive rats, suggesting its potential therapeutic application for hypertension. []

Relevance: GSK269962A is directly relevant to N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide due to the presence of the 4-morpholinyl group in both structures. This shared structural feature suggests that N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide could also possess ROCK inhibitory activity and exhibit anti-inflammatory and vasodilatory effects. []

4-(7-{[(3S)-3-amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-7720770-B)

Compound Description: SB-772077-B is another potent Rho kinase (ROCK) inhibitor with similar activities to GSK269962A. [] It effectively blocks inflammatory cytokine production in lipopolysaccharide-stimulated monocytes, induces vasorelaxation in preconstricted rat aorta, and lowers systemic blood pressure in both spontaneously hypertensive and DOCA salt-induced hypertensive rats. []

Relevance: While SB-772077-B does not share a direct structural similarity with N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide, it emphasizes the importance of investigating the target compound's potential ROCK inhibitory activity. The fact that both SB-772077-B and GSK269962A are potent ROCK inhibitors with different structures suggests that N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide, with its structural relation to GSK269962A, could also exhibit ROCK inhibitory activity. []

2-methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide (HC-067047)

Compound Description: HC-067047 is a selective antagonist of the transient receptor potential isoform 4 (TRPV4) channel. [] It effectively antagonizes swelling and intracellular calcium elevations evoked in retinal Müller glia by hypotonic stimulation. [] HC-067047's action highlights the role of TRPV4 in regulating cell volume and calcium homeostasis in astroglial cells. []

Relevance: HC-067047 is directly relevant to N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide due to the presence of the 4-morpholinyl group in both structures. This shared structural feature suggests that N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide could also exhibit TRPV4 antagonistic activity and potentially modulate cell volume and calcium signaling. []

N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A)

Compound Description: GSK1016790A is an agonist of the transient receptor potential isoform 4 (TRPV4) channel. [] It effectively evokes calcium signals in retinal Müller glia, even in the absence of the aquaporin 4 (AQP4) water channel, indicating its direct action on TRPV4. []

Relevance: While GSK1016790A's structure differs from N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide, its function as a TRPV4 agonist, in contrast to HC-067047's antagonistic activity, highlights the potential for both activating and inhibiting TRPV4 channels within this chemical class. This context emphasizes the need to investigate the target compound's potential interaction with TRPV4, regardless of whether it acts as an agonist or antagonist. []

L-689,502

Compound Description: L-689,502 (N-[2(R)-hydroxy-1(S)-indanyl]-5(S)-(1,1-dimethylethoxycarbonyl-amino)-4(S)-hydroxy-6-phenyl-2(R)-(4-[2(R)-(4-morpholinyl) ethoxy]phenyl)methylhexamide) is a potent and specific inhibitor of human immunodeficiency virus-type 1 (HIV-1) protease in vitro. [] Metabolism of this compound in rat liver slices produces four major metabolites: morpholin-2-one, 3'(S)-hydroxyindan and 4'-hydroxyindan analogs, and a 4-O-glucuronic acid conjugate of the parent compound. [] The morpholin-2-one and carboxymethoxyphenyl analogs are more potent HIV-1 protease inhibitors compared to L-689,502. []

Relevance: L-689,502 contains a morpholinyl group, a key structural element also present in N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide. This structural similarity suggests that N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide might also exhibit inhibitory activity against HIV-1 protease. Furthermore, the identification of more potent metabolites of L-689,502 containing the morpholinyl group underscores the potential for modifications of the target compound to enhance its biological activity. []

Properties

Product Name

N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide

IUPAC Name

N-[2-[(1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl)carbamoyl]phenyl]furan-2-carboxamide

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C25H25N3O5/c29-23(19-9-4-5-10-20(19)26-24(30)22-11-6-14-33-22)27-21(17-18-7-2-1-3-8-18)25(31)28-12-15-32-16-13-28/h1-11,14,21H,12-13,15-17H2,(H,26,30)(H,27,29)

InChI Key

HOVZVPVRMGSLPG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.